
4-Chloro-1,6-dimethyl-1H-indole-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1,6-dimethyl-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by a chlorine atom at the 4th position, methyl groups at the 1st and 6th positions, and a carboxylic acid group at the 2nd position of the indole ring. Its unique structure makes it a valuable molecule in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,6-dimethyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the chlorination of 1,6-dimethylindole, followed by carboxylation. The process can be summarized as follows:
Chlorination: 1,6-Dimethylindole is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine atom at the 4th position.
Carboxylation: The chlorinated intermediate is then subjected to carboxylation using carbon dioxide (CO₂) under high pressure and temperature, often in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,6-dimethyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH₂) or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in ether solvents.
Major Products
Substitution: Formation of 4-amino-1,6-dimethyl-1H-indole-2-carboxylic acid.
Oxidation: Formation of 4-chloro-1,6-dimethyl-1H-indole-2-carboxaldehyde.
Reduction: Formation of 4-chloro-1,6-dimethyl
Properties
Molecular Formula |
C11H10ClNO2 |
|---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
4-chloro-1,6-dimethylindole-2-carboxylic acid |
InChI |
InChI=1S/C11H10ClNO2/c1-6-3-8(12)7-5-10(11(14)15)13(2)9(7)4-6/h3-5H,1-2H3,(H,14,15) |
InChI Key |
IYHBQLCGELRSJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(N2C)C(=O)O)C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


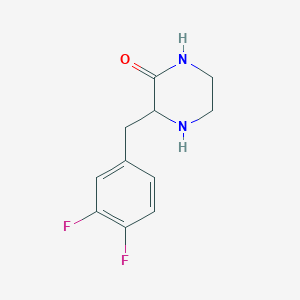

![2-(Furan-2-yl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15334131.png)
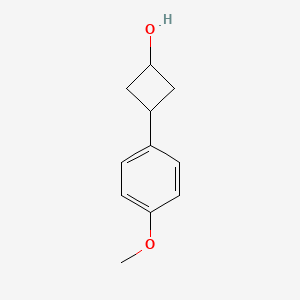
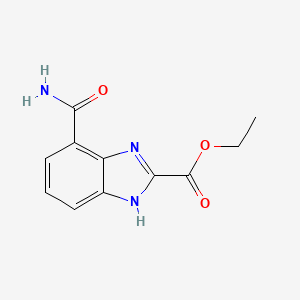

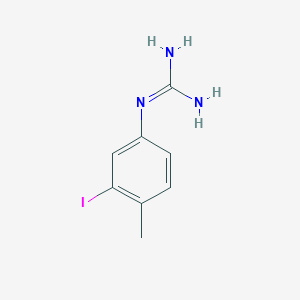
![2,5-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B15334168.png)

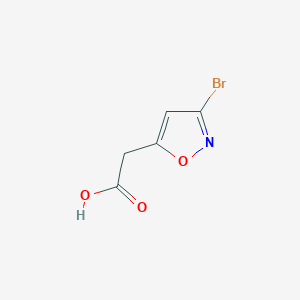

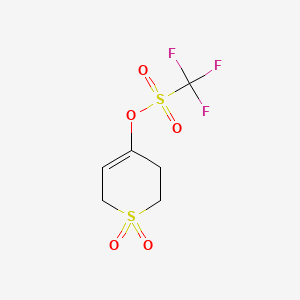
![1,3-Dichloro-5-[(chloromethoxy)methyl]benzene](/img/structure/B15334204.png)
![2,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15334205.png)
